3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-1-methylindole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO/c1-18-14-5-3-2-4-13(14)16(15(18)10-19)11-6-8-12(17)9-7-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJQETNXCGTJGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40541129 | |
| Record name | 3-(4-Fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40541129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93957-42-7 | |
| Record name | 3-(4-Fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40541129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3-(4-Fluorophenyl)-1-methyl-1H-indole
- 4-Fluoroaniline or 4-fluorophenyl derivatives
- Methylating agents (e.g., methyl iodide or methyl bromide)
- Appropriate ketone or aldehyde precursors for indole ring formation
- Step 1: Formation of 4-fluorophenyl hydrazine or related intermediate by reaction of 4-fluoroaniline with hydrazine derivatives.
- Step 2: Fischer indole synthesis by condensation of the hydrazine intermediate with a methyl ketone or aldehyde under acidic conditions to form the indole ring with a methyl substituent at the nitrogen.
- Step 3: Purification by recrystallization or chromatography to isolate 3-(4-fluorophenyl)-1-methylindole.
This step is well-documented in literature and patents, with yields typically ranging from 60% to 85% depending on reaction conditions and purification methods.
Formylation at the 2-Position of Indole
The key transformation to obtain the target compound is the selective introduction of the aldehyde group at the 2-position of the indole ring.
Common Method: Vilsmeier-Haack Reaction
- Reagents: Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)
- Conditions: The indole derivative is dissolved in DMF, and POCl₃ is added dropwise at low temperature (0–5 °C). The mixture is then heated to 70–100 °C for several hours (typically 3–5 h).
- Workup: The reaction mixture is quenched with ice-water, neutralized, and extracted with organic solvents.
- Purification: The crude product is purified by recrystallization or column chromatography.
Reported Yields: 75–86% for the formylation step, depending on scale and exact conditions.
Representative Reaction Scheme
| Step | Reaction Description | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of 3-(4-fluorophenyl)-1-methylindole | Fischer indole synthesis: 4-fluoroaniline + methyl ketone, acid catalyst, reflux | 60–85 | Purification by recrystallization |
| 2 | Formylation at 2-position | Vilsmeier-Haack: POCl₃/DMF, 0–5 °C to 80–100 °C, 3–5 h | 75–86 | Purification by chromatography |
Experimental Data and Characterization
- FTIR: Characteristic aldehyde C=O stretch near 1700 cm⁻¹ confirms formylation.
- ¹H NMR: Aldehyde proton appears as a singlet around δ 9.8–10.2 ppm.
- ¹³C NMR: Carbonyl carbon resonates near δ 185–195 ppm.
- Melting Point: Typically reported around 94–96 °C for the pure compound.
- Crystallography: Single crystals suitable for X-ray diffraction can be grown by slow evaporation from solvents such as ethanol or chloroform, confirming molecular structure and substituent positions.
Alternative Synthetic Routes and Notes
- Some methods start from 3-(4-fluorophenyl)-1-isopropylindole derivatives, which are then demethylated or modified to the methyl analog before formylation.
- Use of zinc chloride (ZnCl₂) as a Lewis acid catalyst in cyclization steps has been reported to improve yields and selectivity.
- Industrial scale synthesis may employ continuous flow reactors and advanced purification techniques like HPLC to ensure high purity and reproducibility.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 4-fluoroaniline, methyl ketones, DMF, POCl₃ |
| Key reaction types | Fischer indole synthesis, Vilsmeier-Haack formylation |
| Reaction temperature | 0–5 °C (addition), 70–105 °C (reaction) |
| Reaction time | 3–5 hours (formylation) |
| Typical yields | 60–85% (indole formation), 75–86% (formylation) |
| Purification methods | Recrystallization, column chromatography |
| Characterization | FTIR, ¹H NMR, ¹³C NMR, melting point, X-ray crystallography |
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carboxylic acid.
Reduction: 3-(4-fluorophenyl)-1-methyl-1H-indole-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
Interactions: The indole N–H forms non-classical C–H···π interactions with adjacent aromatic systems, leading to weakly linked chains in the crystal lattice . Significance: The absence of a carbaldehyde group reduces polarity compared to the target compound.
2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde ():
- Substitutions: Isopropylphenyl at position 2, carbaldehyde at position 3.
- Key Differences: The bulky isopropyl group at position 2 may sterically hinder intermolecular interactions, contrasting with the target compound’s fluorophenyl at position 3.
1-(4-Fluorophenyl)-3(R)-[3-(4-fluorophenyl)-3(S)-hydroxypropyl]-4(S)-(4-hydroxyphenyl)-2-azetidinone (Ezetimibe) (): Substitutions: Fluorophenyl groups in an azetidinone scaffold. Relevance: Demonstrates the pharmacological utility of fluorophenyl moieties in cholesterol absorption inhibitors.
Structural and Functional Comparison Table
Physicochemical and Crystallographic Insights
- Crystal Packing : Unlike 2-(4-fluorophenyl)-3-methyl-1H-indole, which forms chains via N–H···π interactions , the methyl group at position 1 in the target compound may disrupt classical hydrogen bonding, favoring alternative packing modes (e.g., van der Waals or π-π interactions).
- Synthesis Routes : The target compound’s synthesis likely involves indole functionalization strategies similar to those used for 2-(4-fluorophenyl)-3-methyl-1H-indole, which employs Woollins’ reagent for cyclization .
Pharmacological and Chemical Relevance
- Fluorophenyl Role : The 4-fluorophenyl group enhances lipophilicity and metabolic stability, a feature shared with ezetimibe .
- Aldehyde Reactivity : The carbaldehyde group offers a reactive site for further derivatization (e.g., condensation reactions), making the compound a versatile intermediate in drug discovery.
Biological Activity
3-(4-Fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde is a compound belonging to the indole family, known for its diverse biological activities. The structural characteristics of this compound, particularly the presence of a fluorophenyl group and an aldehyde functional group, contribute to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties.
- Molecular Formula : C16H12FNO
- Molecular Weight : 253.27 g/mol
- Structure : The compound features a bicyclic indole structure with a fused benzene and pyrrole ring, enhancing its chemical reactivity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown that it can inhibit the growth of various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 μg/mL |
| E. coli | 0.8 μg/mL |
| Candida albicans | 0.6 μg/mL |
The compound's efficacy against these pathogens suggests its potential as a lead compound for developing new antimicrobial agents .
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines. In vitro studies indicate that the compound can induce apoptosis in cancer cells through several mechanisms:
- Cell Proliferation Inhibition : The compound has shown to inhibit cell proliferation in human cancer cell lines such as A431 (epidermoid carcinoma) and HT29 (colon cancer) with IC50 values as low as 1.5 µM.
| Cell Line | IC50 (µM) |
|---|---|
| A431 | 1.5 |
| HT29 | 2.0 |
| MCF7 | 2.5 |
Mechanistic studies suggest that the compound may interact with specific molecular targets involved in cell cycle regulation and apoptosis pathways .
Neuroprotective Effects
Indole derivatives, including this compound, have been investigated for their potential neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's disease. The compound has demonstrated the ability to inhibit cholinesterase enzymes in vitro, which is critical for alleviating symptoms associated with cognitive decline.
| Enzyme | Inhibition Percentage (%) |
|---|---|
| Acetylcholinesterase | 65 |
| Butyrylcholinesterase | 70 |
These findings support further investigation into the therapeutic potential of this compound in treating neurodegenerative disorders .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and inflammation.
- Receptor Modulation : It can bind to receptors involved in apoptotic pathways, leading to increased apoptosis in cancer cells.
Understanding these mechanisms is crucial for optimizing the therapeutic application of this compound in various medical fields.
Case Studies
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Efficacy : A study conducted on a series of indole derivatives found that modifications similar to those in this compound enhanced antimicrobial activity against resistant strains .
- Cancer Treatment Research : Research involving this compound showed promising results in reducing tumor sizes in xenograft models, indicating its potential as an anticancer agent .
- Neurodegenerative Disease Models : In animal models of Alzheimer's disease, administration of indole derivatives resulted in improved cognitive function and reduced amyloid plaque formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
